Product packaging for Corbisterol(Cat. No.:CAS No. 481-19-6)

Corbisterol

Cat. No.: B051869
CAS No.: 481-19-6
M. Wt: 410.7 g/mol
InChI Key: OQMZNAMGEHIHNN-CIFIHVIMSA-N
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Description

Corbisterol is a synthetic sterol analog of significant interest in biochemical and pharmacological research, primarily utilized for its distinct interactions with cellular membranes and sterol-metabolizing enzymes. Its core research value lies in its utility as a molecular probe to investigate sterol biosynthesis pathways, membrane fluidity dynamics, and the structure-activity relationships of sterol-binding proteins. Researchers employ this compound to competitively inhibit key enzymes like CYP51A1 (lanosterol 14α-demethylase) in ergosterol or cholesterol synthesis, providing a powerful tool for dissecting metabolic flux and identifying potential targets for therapeutic intervention in fungal infections or hypercholesterolemia. Furthermore, its unique structural features, which may include specific alkyl substitutions or unsaturation patterns distinct from cholesterol, make it an excellent standard for analytical methods such as HPLC-MS and GC-MS for the identification and quantification of sterols in complex biological samples. The mechanism of action often involves incorporation into lipid bilayers, modulating membrane properties and potentially disrupting the function of membrane-associated receptors and transporters. This product is offered as a high-purity, well-characterized reference material to ensure reproducible and reliable results in your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O B051869 Corbisterol CAS No. 481-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,19-21,23,25-27,30H,7,12-18H2,1-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMZNAMGEHIHNN-CIFIHVIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197414
Record name 7-Dehydrostigmasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-19-6
Record name Δ7-Stigmasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Dehydrostigmasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dehydrostigmasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.7-STIGMASTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VY8G1D5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution of Corbisterol

Mevalonate (MVA) Pathway Contributions

The MVA pathway, which occurs in the cytoplasm, is the classic route for isoprenoid synthesis in animals, fungi, and some algae. researchgate.netnoaa.govresearchgate.net This pathway begins with the condensation of acetyl-CoA and proceeds through a series of six enzymatic reactions to produce IPP. researchgate.net While many green algae appear to have lost the genes for the MVA pathway, other algal groups, such as red algae, have retained the ability to synthesize isoprenoids through this cytosolic mechanism. researchgate.netresearchgate.net In organisms possessing both biosynthetic routes, the MVA pathway is primarily responsible for producing precursors for cytosolic compounds like sterols. ifremer.fr

Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of photosynthetic eukaryotes. researchgate.netnoaa.govresearchgate.net This pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to form IPP and DMAPP. ifremer.fr In green algae, the MEP pathway is the sole route for producing all isoprenoids, including the precursors for sterols and carotenoids. researchgate.netnih.gov To facilitate sterol synthesis in the cytoplasm, these algae have developed transport systems to move the plastid-derived IPP/DMAPP across the chloroplast membrane. researchgate.net

Non De Novo Sterol Acquisition in Bivalves

Many marine invertebrates, including bivalve mollusks like oysters, clams, and mussels, have a limited or absent ability to synthesize sterols de novo. researchgate.netnoaa.govresearchgate.net Consequently, they must acquire these essential lipids from their diet, which largely consists of microalgae. noaa.govresearchgate.net The sterol composition of the consumed algae is therefore a critical factor for the bivalve's growth, development, and reproduction. sci-hub.senoaa.gov

Bivalves have demonstrated the ability to metabolically modify the phytosterols (B1254722) obtained from their algal diet. researchgate.net For instance, studies have shown that some bivalves can dealkylate C29 and C28 phytosterols to produce cholesterol (a C27 sterol), which is a crucial component of their cell membranes. researchgate.netnih.gov The Pacific oyster (Crassostrea gigas) has been observed to bioconvert dietary brassicasterol (B190698) into cholesterol. Corbisterol itself, also known as 7-dehydrostigmasterol, has been identified as a sterol component in several clam species. annualreviews.org This indicates that bivalves can either directly accumulate specific phytosterols like this compound from their diet or potentially synthesize them through the modification of other ingested algal sterols.

Chemical Synthesis and Derivatization of Corbisterol

Strategies for Total Synthesis of Corbisterol

As of the current body of scientific literature, a complete total synthesis of this compound from simple acyclic precursors has not been explicitly detailed. However, the general strategies for the total synthesis of complex sterols are well-established and can be applied to the construction of the this compound framework. These strategies typically involve a convergent approach where the tetracyclic sterol nucleus and the complex side chain are synthesized separately and then coupled.

Key strategic considerations for the total synthesis of this compound would include:

Construction of the Tetracyclic Core: The synthesis of the ABCD ring system is a cornerstone of steroid synthesis. Landmark total syntheses of sterols like cholesterol have established various methodologies, including powerful cyclization reactions such as the Diels-Alder reaction and polyene cyclizations to build the fused ring system with the correct stereochemistry.

Introduction of the 5,7-Diene System: A crucial feature of this compound is the presence of a conjugated double bond system in the B-ring at positions 5 and 7. Synthetic strategies would need to incorporate methods to form this diene. This is often achieved in the later stages of the synthesis through elimination reactions from a suitably functionalized precursor, such as a 7-hydroxy or 7-keto derivative.

Synthesis and Coupling of the Side Chain: The (22E)-stigmasta side chain, which is (E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl, presents a significant stereochemical challenge. The synthesis of this side chain would require stereoselective methods to control the geometry of the C22-C23 double bond and the stereocenters. Once synthesized, the side chain is typically coupled to the sterol nucleus using organometallic coupling reactions.

While a dedicated total synthesis of this compound is not reported, the synthesis of the structurally related 7-dehydrocholesterol (B119134) has been achieved. The methodologies employed in these syntheses provide a clear roadmap for a potential total synthesis of this compound.

Synthetic Approaches for this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a viable approach to explore the structure-activity relationships of this class of compounds. These synthetic efforts often start from a closely related and more abundant natural sterol. General strategies for creating this compound analogues include modifications at the C3-hydroxyl group, alterations of the B-ring diene system, and variations in the side chain.

Modification of the C3-Hydroxyl Group: The 3β-hydroxyl group is a common site for derivatization in sterols. Esterification and etherification reactions can be readily performed to introduce a variety of functional groups. For instance, cholesterol has been converted into a range of esters and ethers to modify its physical and biological properties, and similar transformations could be applied to this compound.

Alteration of the B-Ring Diene: The conjugated 5,7-diene system is a reactive handle for further chemical transformations. For example, Diels-Alder reactions with various dienophiles could lead to a range of bridged adducts with novel polycyclic frameworks. Selective hydrogenation or oxidation of one or both double bonds would also generate a library of analogues with modified B-ring structures.

Side-Chain Modifications: The side chain of this compound can be modified to create analogues with different alkyl substitution patterns or functional groups. For example, cross-metathesis reactions could be employed to alter the length and substitution of the side chain. The synthesis of fluorescently labeled analogues, such as those incorporating a BODIPY fluorophore in the aliphatic tail, has been demonstrated for cholesterol and could be adapted for this compound to study its cellular transport and localization. nih.gov

Semi-synthetic Transformations and Analog Generation

Semi-synthesis, which utilizes a readily available natural product as a starting material, is a practical and efficient way to produce this compound and its derivatives. The most logical precursor for the semi-synthesis of this compound is stigmasterol (B192456), which possesses the correct side chain and only requires the introduction of the C7-C8 double bond.

The key transformation in the semi-synthesis of this compound from stigmasterol is the introduction of the Δ⁷ double bond to form the conjugated 5,7-diene system. This is typically achieved through a two-step sequence involving allylic oxidation followed by elimination. A common method for preparing 7-dehydrocholesterol from cholesterol, which can be directly applied to the synthesis of this compound from stigmasterol, involves the following steps google.comajol.info:

Protection of the 3-hydroxyl group: The 3β-hydroxyl group of the starting sterol is typically protected, often as an acetate (B1210297) ester, to prevent its oxidation in the subsequent step.

Allylic Oxidation at C7: The protected sterol is then subjected to allylic oxidation to introduce a carbonyl group at the C7 position, yielding a 7-keto derivative. Various reagents can be used for this purpose, including chromium trioxide (CrO₃). ajol.info

Reduction and Elimination: The 7-keto group is then reduced to a 7-hydroxyl group, which is subsequently eliminated to form the 5,7-diene. Alternatively, the 7-keto intermediate can be converted to a hydrazone, which upon treatment with a strong base undergoes elimination to form the desired diene. google.com

This semi-synthetic approach provides a reliable route to this compound, which can then be used as a starting material for the synthesis of other derivatives and analogues using the methods described in the previous section. For example, the semi-synthetically produced this compound can be further modified to create various esters or other derivatives at the C3 position.

Biological Roles and Cellular Mechanisms of Corbisterol

Role in Lipid Homeostasis and Metabolism

Corbisterol, as a phytosterol, plays a significant role in the regulation of lipid balance within the body. Its structural similarity to cholesterol is a key factor in its mechanisms of action.

Phytosterols (B1254722) like this compound are known to influence the transport of lipids, particularly cholesterol, in the bloodstream. They are found in all lipoprotein fractions, with notable concentrations in low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov A primary mechanism by which phytosterols affect lipid transport is by reducing the production of very-low-density lipoprotein (VLDL) in the liver. nih.gov Since LDL is primarily formed from the conversion of VLDL in the bloodstream, a reduction in hepatic VLDL secretion consequently leads to lower LDL levels. nih.gov

Table 1: Effects of Phytosterols on Lipid Transport Mechanisms
MechanismEffectOutcome
Reduced Hepatic VLDL ProductionDecreases the amount of VLDL secreted by the liver. nih.govLowers plasma LDL cholesterol levels. nih.gov
Interference with Chylomicron FormationAffects the assembly of chylomicrons in the intestine. nih.govModulates the transport of dietary fats. researchgate.net

This compound and other phytosterols contribute to the intricate network of cellular lipid metabolism. They have the capacity to modulate the expression of genes involved in lipid regulation, often through the activation of the Liver X Receptor (LXR). nih.gov LXR is a nuclear receptor that plays a crucial role in cholesterol, fatty acid, and glucose homeostasis. Activation of LXR by phytosterols can influence the expression of genes involved in cholesterol absorption, packaging, and efflux. nih.gov

Studies have shown that phytosterols can suppress the activity of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2, which is a master regulator of cholesterol synthesis. nih.gov Additionally, they can inhibit the activity of key enzymes in lipid synthesis such as acetyl-CoA carboxylase and malate (B86768) enzyme. nih.gov

The influence of phytosterols extends to the metabolism of fatty acids. Research in animal models has indicated that phytosterol consumption can lead to a downregulation of genes associated with fatty acid transport and oxidation in peripheral tissues. frontiersin.org Specifically, genes such as Pparα, Acsl3, and Acadvl, which are involved in fatty acid transport and oxidation, have shown reduced expression with long-term phytosterol intake. frontiersin.org

Furthermore, stigmasterol (B192456), a close structural relative of this compound, has been shown to regulate lipid metabolism by inhibiting the activities of fatty acid synthase and acetyl-CoA carboxylase, thereby reducing fatty acid synthesis. mdpi.com It can also promote the expression of enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1, leading to a reduction in liver triglyceride content. mdpi.com

One of the most well-documented roles of phytosterols, including this compound, is their ability to reduce the intestinal absorption of cholesterol. nih.gov This is primarily due to their structural similarity to cholesterol, which allows them to compete with cholesterol for incorporation into micelles in the intestinal lumen. researchgate.netcasi.org Micelles are essential for the solubilization and subsequent absorption of dietary fats and sterols. By displacing cholesterol from these micelles, phytosterols effectively reduce the amount of cholesterol that is available for absorption by enterocytes (intestinal cells). researchgate.net

Phytosterols may also influence the expression of transport proteins involved in sterol absorption and efflux. For instance, they can upregulate the expression of ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 in intestinal cells, which are responsible for pumping sterols from the enterocytes back into the intestinal lumen for excretion. nih.gov

The impact of reduced intestinal cholesterol absorption due to phytosterols extends to the liver, the central organ for cholesterol homeostasis. A decrease in cholesterol delivery to the liver can trigger a compensatory increase in the liver's own cholesterol synthesis. nih.govmdpi.com However, some studies have shown that certain phytosterols, such as β-sitosterol and stigmasterol, can actually suppress the expression of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govmdpi.com

Phytosterols can also influence the catabolism of cholesterol in the liver. They have been shown to activate the LXRα-CYP7A1 mediated pathway for bile acid synthesis, which is a major route for cholesterol elimination from the body. nih.gov

Table 2: Influence of Phytosterols on Hepatic Sterol Metabolism
PathwayEffect of PhytosterolsKey Molecules Involved
Cholesterol SynthesisCan lead to a compensatory increase, but some phytosterols may suppress it. nih.govmdpi.comHMG-CoA Reductase nih.govmdpi.com
Bile Acid SynthesisCan activate this pathway, promoting cholesterol elimination. nih.govLXRα, CYP7A1 nih.gov

Function as a Biological Membrane Stabilizer

This compound, like other sterols, is a crucial component of cellular membranes, contributing to their structure, stability, and function. casi.org Plant sterols are integral to maintaining the integrity and fluidity of the phospholipid bilayer of plant cell membranes. nih.gov When incorporated into animal cell membranes, they can also modulate membrane properties.

Phytosterols play a role in the formation of specialized membrane microdomains known as lipid "rafts," which are enriched in sterols and sphingolipids. nih.gov These rafts are important platforms for various cellular processes, including signal transduction and protein trafficking. The presence of phytosterols can influence the composition and stability of these rafts. whiterose.ac.uk

Furthermore, phytosterols can affect the physical properties of membranes. They have been shown to increase membrane cohesion, making membranes less sensitive to changes in temperature. nih.gov The ordering and disordering effect of stigmasterol and sitosterol (B1666911) on model membranes is similar to that of cholesterol, indicating their capacity to modulate membrane fluidity. nih.gov This ability to stabilize cell membranes is also linked to their antioxidant properties, as they can act as free radical scavengers and protect membranes from lipid peroxidation. nih.gov

Role as a Molecular Messenger and Signaling Molecule

This compound is classified as a molecular messenger and a signaling molecule. hmdb.cafoodb.ca Like other sterols, its functions extend beyond being a simple structural component of cell membranes. Sterols derived from the cholesterol biosynthetic pathway, including phytosterols like this compound, are recognized as significant signaling molecules that can regulate specific genes and metabolic pathways. nih.gov The fundamental role of sterols in signaling is well-documented for cholesterol, which modulates cellular processes by regulating the clustering of lipids and proteins within membranes. wikipedia.org This regulatory action is crucial for the function of numerous membrane-associated proteins. wikipedia.org Cholesterol and its derivatives, such as oxysterols and isoprenoids, are known to be involved in both transcriptional and post-transcriptional regulation of various metabolic pathways, which may be important in the context of human health and disease. nih.gov

Contribution to Cellular Processes

The involvement of sterols in cell signaling is a critical aspect of their biological function. While specific pathways directly modulated by this compound are not extensively detailed in current literature, the actions of structurally similar sterols provide a framework for its potential roles. Cholesterol, for instance, is a key signaling molecule that directly influences the formation and stability of specialized membrane microdomains known as lipid rafts. wikipedia.org These rafts are platforms that concentrate signaling proteins, and by controlling their formation, cholesterol can activate or deactivate the proteins housed within them. wikipedia.org

Furthermore, oxidation products of cholesterol, known as oxysterols, can initiate specific signal transduction pathways relevant to various physiological and pathological processes. nih.gov Given that phytosterols share structural similarities with cholesterol, they can influence cellular signaling. nih.gov These compounds participate in the formation of lipid rafts, which are essential for establishing cellular polarity and mediating plant-pathogen interactions. nih.gov The unique biochemical properties of sterols allow them to have a wide array of effects on biological processes, including the covalent modification of signaling proteins required for developmental patterning in various organisms. researchgate.net

Sterols play a significant role in cellular energy metabolism, primarily through their influence on mitochondrial function and cholesterol homeostasis. nih.govmdpi.com Cholesterol itself is a precursor for the synthesis of steroid hormones and bile acids, processes that occur within the mitochondria. nih.gov The transport of cholesterol to the inner mitochondrial membrane is a critical step for its conversion by enzymes like CYP11A1 into pregnenolone (B344588) (a precursor for all steroid hormones) and CYP27A1 into 27-hydroxycholesterol (B1664032) (a precursor for bile acids). nih.govnih.gov

Phytosterols, including this compound, can influence these pathways. They are known to modulate cholesterol metabolism, affecting its absorption, transport, and conversion. nih.govmdpi.com An increase in sterol content on the mitochondrial membrane can alter its fluidity, which in turn can impact the activity of carrier proteins. mdpi.com This can limit the transport of key metabolites such as α-ketoglutarate and glutathione (B108866) from the cytoplasm into the mitochondria, potentially leading to increased sensitivity to oxidants and the production of reactive oxygen species (ROS). mdpi.com

Ecological Significance

This compound serves as a valuable chemotaxonomic biomarker, particularly for identifying and differentiating various classes of phytoplankton. nih.govfrontiersin.org The sterol composition of phytoplankton is diverse and can be characteristic of specific taxonomic groups. nih.gov this compound, along with ergosterol (B1671047), has been identified as a significant sterol in certain freshwater and marine phytoplankton, making it useful for community structure analysis. nih.govfrontiersin.org

The presence and abundance of specific sterols can provide more detailed taxonomic information than traditional markers like pigments or fatty acids alone. nih.gov For example, high amounts of this compound and ergosterol are synthesized by algae in the classes Chlorophyceae and Euglenophyceae. frontiersin.org

Phytoplankton ClassKey SterolsReference
Chlorophyceae (e.g., Chlamydomonas, Dunaliella, Chlorella)Ergosterol, This compound nih.govfrontiersin.org
Euglenophyceae (e.g., Euglena)Ergosterol, This compound frontiersin.org

This application is crucial for monitoring changes in phytoplankton communities, which is a key factor in defining the ecological status of marine and freshwater ecosystems. nih.govfrontiersin.org

This compound, as a phytosterol produced by primary producers like algae, plays a role as an essential nutrient in aquatic food webs. researchgate.netsigmaaldrich.com Aquatic food webs illustrate the feeding relationships between organisms, starting with primary producers that create their own energy, such as phytoplankton. noaa.gov These producers form the base of the food web and are consumed by primary consumers like zooplankton, which are then eaten by larger animals. noaa.gov

Many aquatic invertebrates, including all arthropods studied to date, are incapable of synthesizing sterols de novo and must therefore obtain them from their diet. researchgate.net This makes phytosterols produced by algae a critical resource. The absence of sterols in the diet can severely constrain the growth and performance of these consumers. sigmaaldrich.com For instance, studies have shown that the growth of the invasive clam Corbicula fluminea is limited when fed a diet of cyanobacteria, which lack sterols, but growth is enhanced when the diet is supplemented with sterols. sigmaaldrich.com Therefore, sterols like this compound are transferred up the food chain from phytoplankton to herbivores and subsequently to higher trophic levels, highlighting their importance as potentially limiting nutrients in aquatic ecosystems. researchgate.netsigmaaldrich.com

Influence on Organismal Growth and Development (e.g., Corbicula fluminea)

The growth and developmental processes of the invasive Asian clam, Corbicula fluminea, are intricately linked to its nutritional intake, with sterols being a crucial class of bioactive compounds. While direct, specific research on the influence of this compound on the growth and development of Corbicula fluminea is not extensively detailed in existing literature, its presence as a constituent sterol within this species points to its involvement in the broader physiological functions attributed to sterols in bivalves.

Research Findings on Sterols in Corbicula fluminea

Corbicula fluminea contains a variety of sterols, with cholesterol being the most abundant. This compound, also known as 7-dehydrostigmasterol or Δ7-stigmasterol, has been identified as one of the less abundant sterols in this species. researchgate.netnih.gov The sterol composition of C. fluminea is influenced by its diet, which primarily consists of phytoplankton and organic detritus. The clam's ability to acquire and metabolize various sterols from its food source is vital for its physiological processes.

Studies on extracts from Corbicula fluminea have highlighted the biological activities of its constituent compounds, including its rich phytosterol content. These extracts have been observed to possess hypocholesterolemic and hepatoprotective properties, underscoring the bioactivity of the sterols present in the clam. researchgate.net

While a direct causal link between this compound and specific growth and developmental milestones in C. fluminea has yet to be established, the fundamental roles of sterols in invertebrates suggest its importance. Sterols are essential components of cell membranes, influencing their fluidity and integrity. They also serve as precursors for the synthesis of hormones and other signaling molecules that regulate key developmental processes, including reproduction and larval development.

The sterol profile of an organism can provide insights into its dietary habits and metabolic capabilities. The presence of this compound and other phytosterols in C. fluminea indicates its consumption of plant-based materials and its capacity to process these compounds.

Interactive Data Table: Sterols Identified in Corbicula fluminea

Below is a summary of the primary sterols that have been identified in Corbicula fluminea.

Sterol NameCommon SynonymsNotes
CholesterolThe most abundant sterol found in C. fluminea. researchgate.net
This compound 7-dehydrostigmasterol, Δ7-stigmasterol A less abundant sterol identified in the clam. researchgate.net
Brassicasterol (B190698)A phytosterol present in C. fluminea. researchgate.net
CampesterolA common phytosterol found in the organism. researchgate.net
ErgosterolA sterol indicative of fungal matter in the diet. researchgate.net
SitosterolA widely occurring phytosterol also found in C. fluminea. researchgate.net
StigmasterolA common plant sterol present in the clam. researchgate.net

Structure Activity Relationship Sar Studies of Corbisterol and Its Analogues

Correlating Structural Features with Biological Activities

The biological activity of a sterol is intrinsically linked to its three-dimensional structure. Key structural components that dictate the bioactivity of phytosterols (B1254722) like Corbisterol include the tetracyclic cyclopentanoperhydrophenanthrene ring system, the hydroxyl group at the C-3 position, and the aliphatic side chain at the C-17 position. researchgate.net Variations in these regions, such as the presence and position of double bonds in the ring system and the nature of substitutions on the side chain, are critical determinants of their biological effects.

For instance, the planarity of the sterol nucleus, influenced by the presence of double bonds, affects how the molecule intercalates into cell membranes, thereby modulating membrane fluidity and the function of membrane-bound proteins. The C-3 hydroxyl group is crucial for anchoring the sterol in the phospholipid bilayer.

Impact of Side Chain and Nuclear Modifications on Activity

Side Chain Modifications:

The structure of the side chain at C-17 plays a paramount role in determining the specific biological activities of phytosterols. The length, branching, and presence of double bonds in the side chain can significantly influence their absorption and metabolic fate. mdpi.com

In the case of this compound, the side chain is identical to that of stigmasterol (B192456), featuring a double bond at C-22 and an ethyl group at C-24. The C-22 double bond introduces rigidity to the side chain, which can affect its interaction with enzymes and receptors. Studies on other phytosterols have shown that modifications at the C-24 position, such as the presence of a methyl or ethyl group, are critical for their biological effects. mdpi.com For example, β-sitosterol and stigmasterol, which both have a C-24 ethyl group, exhibit well-documented cholesterol-lowering and anti-inflammatory activities. nih.gov

The table below illustrates how variations in the side chain of common phytosterols correlate with their known biological activities.

CompoundC-22 SaturationC-24 Alkyl GroupReported Biological Activities
This compound Double BondEthyl(Predicted based on structure) Cholesterol-lowering, Anti-inflammatory
StigmasterolDouble BondEthylCholesterol-lowering, Anti-inflammatory, Anticancer
β-SitosterolSaturatedEthylCholesterol-lowering, Anti-inflammatory, Benign Prostatic Hyperplasia treatment
CampesterolSaturatedMethylCholesterol-lowering

Nuclear Modifications:

Modifications to the sterol nucleus, particularly the number and position of double bonds, significantly impact biological activity. The Δ⁵,⁷-diene system in this compound's B-ring is a key feature. This conjugated double bond system is known to influence the molecule's electronic properties and its susceptibility to oxidation.

The presence of a double bond at C-7, as seen in this compound, distinguishes it from more common phytosterols like β-sitosterol and stigmasterol, which typically have a double bond only at C-5. This Δ⁷ feature may influence its interaction with sterol-binding proteins and enzymes involved in cholesterol metabolism.

Research on other sterols has demonstrated that the position of double bonds in the nucleus can affect a range of activities. For example, the saturation of the C-5 double bond to create stanols (e.g., sitostanol) enhances cholesterol-lowering efficacy by further reducing intestinal absorption.

The following table summarizes the impact of nuclear modifications on the activity of sterol compounds.

Structural FeatureImpact on Biological Activity
Δ⁵ Double BondCommon in many phytosterols; contributes to membrane intercalation.
Δ⁷ Double Bond (as in this compound) May alter interactions with metabolic enzymes compared to Δ⁵ sterols.
Δ⁵,⁷ Conjugated SystemInfluences electronic properties and potential for vitamin D synthesis.
Saturation of Ring B (Stanols)Generally increases cholesterol-lowering activity.

Methodologies for SAR Investigation

The investigation of the structure-activity relationships of sterols like this compound involves a combination of computational and experimental approaches.

Chemical Synthesis: The synthesis of analogues with systematic modifications to the sterol nucleus and side chain is a fundamental approach. This allows researchers to isolate the effects of specific structural features on biological activity.

Biological Assays: A variety of in vitro and in vivo assays are employed to evaluate the biological activities of the parent compound and its analogues. These can include:

Cholesterol absorption assays: Using cell lines like Caco-2 to model the intestinal barrier.

Enzyme inhibition assays: To determine the effect on enzymes involved in cholesterol metabolism, such as HMG-CoA reductase.

Anti-inflammatory assays: Measuring the inhibition of inflammatory markers like nitric oxide and prostaglandins (B1171923) in cell cultures.

Anticancer assays: Assessing cytotoxicity against various cancer cell lines.

Computational Modeling: Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can predict the biological activity of novel analogues and provide insights into their mechanism of action at a molecular level. These methods help in understanding how a sterol's shape and electronic properties influence its binding to protein targets.

Through these integrated methodologies, a comprehensive understanding of the SAR of this compound and its analogues can be developed, guiding the design of new compounds with potentially enhanced therapeutic properties.

Advanced Research Methodologies for Corbisterol

Isolation and Purification Techniques from Biological Sources

The initial and critical step in studying Corbisterol involves its extraction and purification from biological matrices. A variety of techniques are employed, often in combination, to achieve the desired purity for subsequent analysis. nih.govnih.gov

Conventional methods for isolating phytosterols (B1254722), which would be applicable to this compound, include solvent extraction, distillation, and saponification. nih.gov Solvent extraction is a primary step, utilizing organic solvents to separate the lipid-soluble fraction containing sterols from the bulk biomass. nih.govresearchgate.net This is often followed by saponification, a process that hydrolyzes esterified forms of sterols, liberating the free sterols for easier isolation. jfda-online.com

For higher purity, advanced chromatographic techniques are indispensable. Column chromatography and thin-layer chromatography are fundamental methods for the initial separation and purification of sterol fractions. researchgate.netresearchgate.net More sophisticated techniques like high-speed counter-current chromatography (HSCCC) and supercritical fluid extraction (SFE) offer improved resolution and efficiency. nih.govnih.gov SFE, in particular, is considered a green technology as it uses supercritical fluids like CO2, minimizing the use of hazardous organic solvents. researchgate.netcore.ac.uk Preparative high-performance liquid chromatography (HPLC) is often the final step to obtain highly purified this compound. nih.gov

Table 1: Comparison of Isolation and Purification Techniques for Phytosterols

Technique Principle Advantages Disadvantages Common Application in Sterol Research
Solvent Extraction Differential solubility of compounds in a solvent. Simple, widely applicable. Can be non-selective, use of large volumes of organic solvents. Initial extraction from raw plant or marine material. nih.govresearchgate.net
Saponification Hydrolysis of ester linkages to free sterols. Releases sterols from their esterified forms, improving yield. Can degrade sensitive compounds, not suitable for all sterol forms. Processing of oils and fats to isolate total sterols. jfda-online.com
Crystallization Separation based on differences in solubility at varying temperatures. Can yield high-purity crystals, scalable. May result in co-crystallization of impurities. Purification of sterol mixtures. nih.gov
Column Chromatography Separation based on differential adsorption of components to a stationary phase. Versatile, can be scaled up. Can be time-consuming, requires significant solvent volumes. Fractionation of crude extracts. researchgate.net
Supercritical Fluid Extraction (SFE) Extraction using a substance at a temperature and pressure above its critical point. Environmentally friendly, highly selective. High initial equipment cost. Green extraction of high-value compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase. High purity, suitable for quantification. Can be expensive, limited sample loading capacity in analytical scale. Final purification step. nih.gov

Analytical Techniques for Structural Elucidation and Quantification

Once isolated, a combination of spectroscopic and chromatographic methods is essential to determine the precise chemical structure of this compound and to quantify its presence in various samples.

Spectroscopic techniques are paramount for elucidating the molecular structure of novel compounds like this compound. longdom.org Mass spectrometry (MS) is a cornerstone technique, providing detailed information about the mass and fragmentation pattern of a molecule, which is crucial for its identification. usask.canih.gov When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for both identifying and quantifying sterols in complex mixtures. usask.cafrontiersin.org Tandem mass spectrometry (MS/MS) further enhances specificity by allowing for the fragmentation of selected ions, providing deeper structural insights. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. researchgate.net

Table 2: Spectroscopic Methods in Sterol Analysis

Method Information Obtained Application in this compound Research
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Identification and structural confirmation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds. Quantification and identification of derivatized sterols. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of non-volatile compounds. Direct analysis of free and conjugated sterols without derivatization. nih.gov
Nuclear Magnetic Resonance (NMR) Detailed information on the molecular skeleton (C-H framework). Complete structural elucidation of the purified compound. researchgate.net
Infrared (IR) Spectroscopy Identification of functional groups. Preliminary structural information. researchgate.net

Chromatographic techniques are the workhorses for the separation and quantification of sterols. researchgate.net Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer, is a widely used and powerful technique for the analysis of volatile and thermally stable compounds. mdpi.comaocs.org For sterols, which have low volatility, a derivatization step to convert them into more volatile forms like trimethylsilyl (B98337) (TMS) ethers is typically required. mdpi.comaocs.org

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), offer the advantage of analyzing underivatized sterols, which is beneficial for preserving the native state of the compounds. mdpi.comjascoinc.com These methods provide high resolution and sensitivity for the separation and quantification of this compound in various matrices. jascoinc.comnorlab.com Reversed-phase columns, such as C18, are commonly used for the separation of phytosterols. mdpi.comlipidmaps.org

Table 3: Chromatographic Methods for Sterol Quantification

Method Key Features Typical Detector Sample Preparation Common Use
Gas Chromatography (GC) High resolution for volatile compounds. Flame Ionization Detector (FID), Mass Spectrometry (MS). Derivatization often required. mdpi.com Routine quantification of total sterol profiles. aocs.org
High-Performance Liquid Chromatography (HPLC) Versatile for non-volatile compounds. UV Detector, Mass Spectrometry (MS). Minimal, no derivatization needed. mdpi.com Analysis of free and esterified sterols. lipidmaps.org
Ultra-Performance Liquid Chromatography (UPLC) Higher resolution and speed than HPLC. Mass Spectrometry (MS). Minimal, no derivatization needed. jascoinc.com High-throughput analysis of sterols in complex samples. norlab.com

In Vitro and In Vivo Model Systems for Functional Studies

To understand the biological roles and potential therapeutic effects of this compound, researchers utilize a range of in vitro and in vivo model systems.

In vitro studies often employ cell cultures to investigate the molecular mechanisms of action. For instance, human adenocarcinoma cell lines such as Caco-2 are used to model the intestinal barrier and study the absorption and transport of phytosterols. researchgate.net Other cell lines can be used to assess the effects of this compound on various cellular processes, such as inflammation, proliferation, and apoptosis. mdpi.com

In vivo studies are crucial for understanding the physiological effects of this compound in a whole organism. Animal models, such as rats and mice, are commonly used to investigate its bioavailability, metabolism, and impact on various health conditions. researchgate.netmdpi.com For example, studies might involve feeding animals a diet supplemented with this compound and then measuring its levels in blood and tissues, as well as assessing its effects on lipid profiles and other biomarkers of health and disease. researchgate.net

Table 4: Model Systems for Functional Studies of Phytosterols

Model System Purpose Examples of Research Questions
***In Vitro* (Cell Culture)** To study cellular and molecular mechanisms. How does this compound affect gene expression in liver cells? What is the mechanism of its anti-inflammatory effect? mdpi.com
***In Vivo* (Animal Models)** To study physiological effects in a whole organism. What is the bioavailability of this compound after oral administration? Does this compound lower cholesterol levels in a hypercholesterolemic mouse model? researchgate.net

Omics Approaches in this compound Research

The advent of "omics" technologies has revolutionized biological research, allowing for a more holistic and comprehensive understanding of the effects of compounds like this compound.

The integration of metabolomics with other omics data, such as transcriptomics and proteomics, can provide a multi-layered understanding of the biological effects of this compound. mdpi.commdpi.comnih.gov This systems biology approach is crucial for building a comprehensive picture of the compound's function.

Gene Expression Analysis Related to Sterol Metabolism

Following a comprehensive search of scientific literature and databases, no specific studies detailing the effects of this compound on gene expression related to sterol metabolism were identified. The current body of public scientific research does not appear to contain data on how this compound may influence the transcriptional regulation of genes involved in cholesterol or other sterol metabolic pathways.

Research on other sterols, such as cholesterol and various phytosterols, has established that these molecules can significantly alter the expression of genes crucial for sterol homeostasis. This regulation is primarily mediated by key transcription factors, including Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs).

SREBPs are critical regulators of cholesterol and fatty acid synthesis. When cellular sterol levels are low, SREBPs are activated and increase the transcription of genes involved in cholesterol uptake and de novo synthesis.

LXRs , on the other hand, are activated by elevated levels of certain oxysterols (oxidized forms of cholesterol) and play a key role in promoting cholesterol efflux, transport, and catabolism.

While the mechanisms of gene regulation by other sterols are well-documented, equivalent research specific to this compound is not available in the public domain. Therefore, a detailed analysis of research findings and a data table summarizing the effects of this compound on sterol metabolism-related gene expression cannot be provided at this time. Further research is required to elucidate the potential role of this compound in modulating these genetic pathways.

Future Perspectives and Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of sterols in algae is a complex process known to involve approximately 30 different enzymes. mdpi.com These pathways, which convert basic precursors into a wide array of sterol end-products, are not yet fully understood. For corbisterol, a significant area of future research is the complete elucidation of its biosynthetic pathway and the identification of the specific enzymes involved.

In photosynthetic organisms, sterol synthesis typically begins with the cyclization of 2,3-oxidosqualene. In plants and algae, this is primarily catalyzed by the enzyme cycloartenol (B190886) synthase (CAS) to produce cycloartenol, a key intermediate. mdpi.comoup.comwikipedia.org From cycloartenol, a series of enzymatic reactions involving demethylation, isomerization, and reduction steps leads to the formation of various phytosterols (B1254722). The pathway that leads to this compound is thought to proceed through cycloartenol, similar to other plant sterols. oup.com

However, the precise sequence of reactions and the specific enzymes that catalyze the final steps to produce this compound remain an area of active investigation. Key enzyme families that are crucial in creating sterol diversity include sterol C-24 methyltransferases (SMT), which add methyl or ethyl groups to the sterol side chain, and various desaturases and reductases that modify the sterol rings and side chain. mdpi.comoup.com For example, the oleaginous marine protist Schizochytrium sp. possesses a chimeric sterol biosynthesis pathway with features of both algal and animal pathways, highlighting the evolutionary diversity of these processes. frontiersin.org

Future research, leveraging advances in genomics and metabolomics, will be critical for identifying and characterizing the "undiscovered" enzymes in the this compound pathway. oup.com By mining the genomes of this compound-producing organisms like certain microalgae and functionally characterizing candidate enzymes, scientists can piece together the complete biosynthetic puzzle. This knowledge is fundamental, as it not only deepens our understanding of biochemistry in nature but also opens the door to metabolic engineering, where organisms could be modified to produce this compound or its derivatives for specific applications.

Exploration of Novel Biological Activities and Molecular Mechanisms

Phytosterols as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, cholesterol-lowering, and chemopreventive effects. fishersci.canih.gov For instance, stigmasterol (B192456) has shown potent anti-inflammatory, immunomodulatory, and neuroprotective properties. wikipedia.org While this compound shares the basic structural backbone of these compounds, the specific biological activities and, more importantly, the underlying molecular mechanisms are largely unexplored.

Future research should focus on a systematic evaluation of this compound's bioactivity. This includes:

Anti-inflammatory and Immunomodulatory Effects: Investigating its ability to modulate inflammatory pathways, such as the activity of cytokines and enzymes like cyclooxygenase (COX).

Anticancer Properties: Screening this compound against various cancer cell lines to determine its potential to inhibit cell proliferation, induce apoptosis (programmed cell death), or interfere with tumor signaling pathways. nih.gov

Cholesterol Metabolism: While many phytosterols are known to lower cholesterol, the specific efficacy and mechanism of this compound in this regard need to be determined. nih.gov This involves studying its interaction with intestinal absorption transporters and its effects on genes involved in cholesterol synthesis and transport. nih.gov

Neuroprotective Potential: Assessing its ability to protect neuronal cells from oxidative stress and other forms of damage, which is a recognized property of some sterols.

Crucially, this exploration must go beyond simple screening. A major gap in current phytosterol research is the understanding of their precise molecular mechanisms. fishersci.ca Future studies should employ advanced techniques in molecular and cell biology to identify the specific protein targets, signaling pathways, and gene expression changes that are affected by this compound. This deeper understanding is essential for validating its therapeutic potential and for the rational design of any future applications.

Development of Advanced Synthetic Methodologies for this compound and its Derivatives

To fully explore the biological potential of this compound, researchers need access to the pure compound and a variety of its structural analogs. While it can be isolated from natural sources, this is not always efficient for obtaining the quantities needed for extensive research. Therefore, the development of advanced synthetic methodologies is a critical future direction.

Currently, there are established methods for the chemical synthesis and modification of other sterols, such as cholesterol and β-sitosterol. These techniques often involve esterification, coupling reactions, and other functional group transformations to create derivatives. thegoodscentscompany.com Future research can adapt and apply these and more modern synthetic strategies to this compound.

Key areas for development include:

Total Synthesis: Developing an efficient and scalable total synthesis of this compound would provide a reliable source of the compound, independent of natural extraction.

Derivative Synthesis: Creating a library of this compound derivatives by modifying its structure, for example, by altering the side chain or adding different functional groups to the steroid core. Methodologies like transition-metal-catalyzed C-H bond functionalization and organocatalysis, which are at the forefront of modern organic chemistry, could be powerful tools for this purpose. nih.gov

Structure-Activity Relationship (SAR) Studies: Using the synthesized derivatives to conduct SAR studies. By systematically altering the molecule's structure and testing the biological activity of each new analog, researchers can identify the key structural features responsible for its effects. This is fundamental for optimizing potency and selectivity for potential therapeutic uses.

Ecological Implications of this compound in Changing Environments

This compound is synthesized by certain types of eukaryotic microorganisms, particularly phytoplankton like Chlamydomonas. plos.org In aquatic ecosystems, these sterols are not just internal cellular components for the algae; they are essential nutrients for other organisms. Many invertebrates, such as zooplankton, cannot produce sterols themselves and must obtain them from their diet. plos.org The specific type and amount of sterols in algae can therefore have significant consequences for the nutrition, growth, and reproduction of these consumers, and thus for the entire food web. plos.org

A critical area for future ecological research is to understand how environmental changes impact the production of this compound and other phytosterols. Factors such as water temperature, light intensity, and nutrient availability (e.g., phosphorus and silicate) have been shown to significantly affect the sterol content and composition of phytoplankton. plos.orgtandfonline.comtandfonline.com For example, some studies have shown that sterol concentrations in certain algae increase with temperature, while others have found that the combination of high light and low phosphorus can decrease sterol levels. plos.orgtandfonline.com

Given the ongoing reality of global climate change, which involves rising ocean temperatures, ocean acidification, and altered nutrient cycles, future research must address the following questions: copernicus.org

How will warming waters and changing nutrient patterns specifically affect the production of this compound in key phytoplankton species?

What are the cascading effects on the health and population dynamics of zooplankton that rely on these algae for essential sterols?

Could changes in this compound availability at the base of the food web lead to broader shifts in marine ecosystem structure and function?

Investigating these ecological implications is vital for predicting how aquatic ecosystems will respond to a changing global environment and for understanding the complex interplay between biochemistry and ecology. copernicus.org

Q & A

Q. What experimental methodologies are recommended for quantifying Corbisterol in biological samples?

Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with appropriate sterol standards. Calibrate instruments using cholesterol equivalents for quantification, as this compound lacks commercially available pure standards . Include internal controls (e.g., spiked recovery samples) to validate extraction efficiency and minimize matrix interference. Document protocols in line with reproducibility guidelines for experimental methods .

Q. How can researchers confirm the structural identity of this compound in novel samples?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HR-MS). Compare spectral data to published profiles from marine dinoflagellates or algal extracts. For purity verification, perform thin-layer chromatography (TLC) or elemental analysis . Cross-reference with databases like SciFinder or PubChem, ensuring primary literature citations .

Q. What are the established biological targets or pathways associated with this compound?

Prioritize in vitro assays targeting membrane interactions (e.g., sterol-dependent yeast growth assays) or enzyme inhibition studies (e.g., cytochrome P450 systems). Use negative controls (sterol-free media) and positive controls (e.g., cholesterol) to isolate this compound-specific effects. Cite peer-reviewed studies on structurally analogous sterols (e.g., dinosterol) to infer mechanisms .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic meta-analysis to identify variables such as:

  • Source organism extraction methods (e.g., solvent polarity, lyophilization)
  • Assay conditions (pH, temperature, cell line variability)
  • Purity thresholds (e.g., co-eluting contaminants in LC-MS) Propose comparative studies using standardized protocols and report confidence intervals for bioactivity metrics .

Q. What strategies mitigate interference from co-occurring sterols in this compound quantification?

Optimize chromatographic separation using gradient elution (e.g., C18 columns with acetonitrile/water phases) or derivatization (e.g., trimethylsilyl ethers for GC-MS). Validate specificity via spectral deconvolution software (e.g., AMDIS) and spike-and-recovery experiments with synthetic analogs .

Q. How can computational modeling enhance understanding of this compound's membrane interactions?

Employ molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes). Compare this compound’s orientation and stability with cholesterol or ergosterol. Validate predictions with experimental data (e.g., fluorescence anisotropy or X-ray diffraction) .

Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental documentation, including detailed synthesis steps, characterization spectra, and raw data archiving in supplementary materials .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources for synthetic this compound production) and follow institutional review protocols for biological safety .
  • Literature Synthesis : Use citation management tools (e.g., Zotero) to track primary sources and avoid over-reliance on secondary summaries. Cross-validate claims through independent replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.